1-Bromo-3-chloropropan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 1-bromo-3-chloropropan-2-ol involves halogenated alkynes as substrates in a gold-catalyzed process, producing halogenated dienes with high diastereoselectivity. This synthesis pathway highlights the compound's utility in organic synthesis, particularly in creating complex molecular structures through regioselective rearrangement and cross-coupling reactions (Wang, Lu, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure and conformational compositions of 1-bromo-3-chloropropane, a closely related compound, have been explored using gas-phase electron diffraction. It exists as a mixture of four conformers, revealing insights into the steric and electronic effects influencing its structure and reactivity. This study provides a foundation for understanding the structural aspects of 1-bromo-3-chloropropan-2-ol (Postmyr, 1994).
Chemical Reactions and Properties
1-Bromo-3-chloropropan-2-ol undergoes various chemical reactions, including with organolithium reagents and alkylboronates, leading to the formation of allylic alcohols. These reactions are indicative of its reactivity towards nucleophilic substitution and addition, making it a versatile intermediate in organic synthesis (Smith, Elliott, & Jones, 2013).
Physical Properties Analysis
The study on the quantum-chemical kinetic decomposition of 1-bromo-3-chloropropane provides insights into its thermal stability and reactivity under different conditions. These properties are crucial for its handling and storage in a laboratory setting, as well as for its use in various chemical reactions (Bracco, Tucceri, Badenes, & Cobos, 2022).
Chemical Properties Analysis
The reactivity of 1-bromo-3-chloropropan-2-ol towards different nucleophiles, as evidenced by its use in the synthesis of organolithium reagents and subsequent reactions with alkylboronates, highlights its chemical versatility. The ability to undergo nucleophilic substitution and addition reactions makes it a valuable building block in organic synthesis (Smith, Elliott, & Jones, 2013).
Scientific Research Applications
Photodissociation Studies
- C-Br Bond Fission Mechanism : The study of photodissociation of 1-bromo-3-chloropropane at 234 and 265 nm reveals insights into the dynamics of molecules with multichromophores. The research focuses on the direct dissociation of C-Br bonds, contributing to our understanding of molecular fragmentation under specific conditions (Wei et al., 2008).
Quantum-Chemical Studies
- Thermal Decomposition Analysis : Quantum-chemical calculations have been used to study the thermal decomposition of 1-bromo-3-chloropropane. This research provides critical insights into the reaction mechanisms and molecular properties of this compound (Bracco et al., 2022).
Molecular Structure Analysis
- Conformational Analysis : Gas-phase electron diffraction and molecular orbital investigations have provided valuable data on the molecular structures and rotational conformers of 1-bromo-3-chloropropane and related compounds, offering detailed insights into their conformational compositions and geometries (Postmyr, 1994).
Phase-Transfer Catalysis
- Alkylation of Phenols : The use of 1-bromo-3-chloropropane in the alkylation of phenols under phase-transfer catalysis has been explored. This research contributes to the understanding of selectivity and efficiency in organic synthesis reactions (Reinholz et al., 1990).
Organolithium Reagent Research
- Functional Organolithium Reagents : The generation of 3-chloro-1-lithiopropene from 1-bromo-3-chloropropane and its reactions with alkylboronates have been studied. This research is significant for the synthesis of allylic alcohols and advances in organoborane chemistry (Smith et al., 2013).
Chemical Synthesis
- Carbonyl Propargylation and Allenylation : Studies on 3-bromoprop-1-yne and 3-chloroprop-1-yne have led to the development of methods for carbonyl propargylation and allenylation. These findings have implications for the synthesis of various organic compounds (Masuyama et al., 1998).
Antimicrobial Property Research
- Antimicrobial Properties : Research on the synthesis of chloro-, bromo-, and thiocyanato-derivatives of 1-bromo-3-chloropropane has highlighted their potential antimicrobial properties, offering new avenues in pharmaceutical chemistry (Gorbovoi et al., 2008).
Macromolecular Studies
- Polycondensation Reactions : The polycondensation reaction of 1-bromo-3-chloropropane with benzene, catalyzed by various agents, has been studied. This research contributes to our understanding of macromolecular compound synthesis (Kolesnikov & Korshak, 1953).
Residue Analysis in Pharmaceuticals
- Residue Determination in Pharmaceuticals : A method for determining residues of 1-bromo-3-chloropropane in piperaquine phosphate using gas chromatography has been established. This is crucial for ensuring the purity and safety of pharmaceutical products (Cheng, 2013).
Safety And Hazards
1-Bromo-3-chloropropan-2-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, has acute oral toxicity, acute inhalation toxicity - vapors, is a germ cell mutagen, and has specific target organ toxicity (single exposure) . It is harmful if swallowed and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects .
properties
IUPAC Name |
1-bromo-3-chloropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCSPSRGSLXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310623 | |
Record name | 1-Bromo-3-chloro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloropropan-2-ol | |
CAS RN |
4540-44-7 | |
Record name | 1-Bromo-3-chloro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4540-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-chloropropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-bromo-3-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3-chloro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-chloropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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